Pentafluorophenyl methacrylate

描述

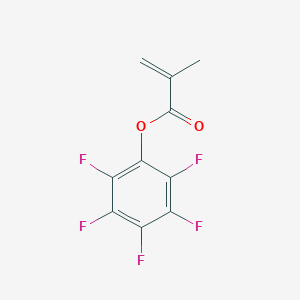

Pentafluorophenyl methacrylate (PFPMA) is a fluorinated methacrylate monomer characterized by a pentafluorophenyl ester group. Its chemical structure (C₆F₅-O-CO-C(CH₃)=CH₂) confers high reactivity toward nucleophiles such as amines, enabling post-polymerization modifications (PPM) for biomedical and materials science applications . PFPMA is widely utilized in controlled radical polymerization techniques, including reversible addition-fragmentation chain-transfer (RAFT) polymerization, to synthesize precursor polymers for functional materials . The pentafluorophenyl ester group also facilitates covalent immobilization of biomolecules (e.g., peptides, proteins) on plasma-polymerized surfaces, making it valuable for biosensor development . Additionally, PFPMA copolymers enhance thermal stability and optical properties in materials like low-loss optical fibers .

准备方法

Synthetic Routes and Reaction Conditions

Pentafluorophenyl methacrylate is typically synthesized through the esterification of pentafluorophenol with methacrylic acid or its derivatives. The reaction is usually carried out in the presence of a catalyst, such as a strong acid (e.g., sulfuric acid) or a base (e.g., triethylamine), under controlled temperature and pressure conditions. The reaction can be represented as follows:

C6F5OH+CH2=C(CH3)COOH→C6F5OCOC(CH3)=CH2+H2O

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is typically carried out in a continuous flow reactor to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions, such as temperature, pressure, and reactant concentrations, is crucial for maximizing the efficiency of the process. Additionally, purification steps, such as distillation and recrystallization, are employed to obtain high-purity this compound.

化学反应分析

Polymerization Reactions

PFMA undergoes controlled polymerization via reversible addition-fragmentation chain-transfer (RAFT) and free-radical methods, enabling precise molecular weight control and low dispersity (Ð < 1.2) .

Homopolymerization

- RAFT Polymerization : Using cumyldithiobenzoate or 4-cyano-4-((thiobenzoyl)sulfanyl)pentanoic acid as chain-transfer agents (CTAs), PFMA forms poly(PFMA) with up to 17,000 g·mol⁻¹ .

- Thermal Initiation : AIBN-initiated polymerization yields active ester polymers with quantitative conversion at 70–90°C .

Copolymerization

PFMA copolymerizes with monomers like methyl methacrylate (MMA) and N-(2-hydroxypropyl)methacrylamide (HPMAm):

- With MMA : Reactivity ratios and indicate MMA radicals preferentially add PFMA monomers .

- With HPMAm : Copolymers maintain controlled dispersity (Ð < 1.3) and enable post-polymerization functionalization .

| Copolymer System | Reactivity Ratios | Conditions | Ð |

|---|---|---|---|

| PFMA-MMA | , | RAFT, 70°C, DMF | 1.1–1.4 |

| PFMA-HPMAm | - | RAFT, 70°C | <1.3 |

Post-Polymerization Modifications

The pentafluorophenyl ester in poly(PFMA) reacts efficiently with nucleophiles, enabling diverse functionalization:

Aminolysis

- Aliphatic Amines : >90% conversion with primary/secondary amines (e.g., ethanolamine, piperidine) .

- Aromatic Amines : <30% conversion due to steric and electronic effects .

- Fluorinated Amines : Trifluoroethylamine achieves >95% conversion, introducing hydrophobic/hydrophilic balance .

Alcoholysis

- Base-catalyzed reactions with alcohols (e.g., methanol, ethylene glycol) yield ≤30% conversion, limiting utility .

Thiol-ene Crosslinking

- PFMA-based polymers crosslink via thiol-ene "click" chemistry, forming single-chain nanoparticles (SCNPs) with 14 nm diameter .

Surface Functionalization

Plasma-polymerized PFMA (pp-PFM) reacts with amines in aqueous media:

- Primary Amines : Rapid, near-quantitative reaction (e.g., ethylenediamine) .

- Tertiary Amines : Minimal reactivity due to steric hindrance .

| Amine Type | Reactivity | Application |

|---|---|---|

| Primary | High | Biosensor coatings |

| Secondary | Moderate | Hydrogel synthesis |

| Tertiary | Low | Limited utility |

Degradation and Stability

- Hydrolytic Stability : Poly(PFMA) resists hydrolysis in neutral water but degrades in basic conditions (pH >10) .

- Backbone Degradation : Copolymers with cyclic disulfides undergo redox-triggered cleavage, enabling biomedical applications .

Analytical Characterization

科学研究应用

Key Synthesis Methods

- RAFT Polymerization : This method is commonly used to prepare poly(pentafluorophenyl methacrylate), allowing for the creation of diverse polymer architectures through post-polymerization modifications .

- Free Radical Polymerization : This traditional method also yields poly(this compound) but may offer less control over polymer characteristics compared to RAFT .

Applications in Polymer Science

The applications of this compound primarily revolve around its use in synthesizing functional polymers. These polymers find utility in various domains, including:

- Drug Delivery Systems : Polymers derived from this compound can be modified to enhance drug solubility and bioavailability, making them suitable for targeted drug delivery applications .

- Nanoparticle Formation : The compound is utilized in the creation of nanoparticles that can encapsulate therapeutic agents, improving their stability and release profiles .

- Functional Coatings : Its ability to form stable coatings makes it ideal for applications in anti-fouling surfaces and protective coatings in marine environments .

Drug Delivery Applications

Research has demonstrated that poly(this compound) can be modified with various amines to create polymers that are effective in drug delivery systems. These polymers exhibit good conversion rates during post-polymerization modifications, allowing for the integration of therapeutic agents directly into the polymer matrix .

Optical Applications

This compound has been explored as a component in low-refractive-index polymers suitable for optical applications. When copolymerized with other methacrylates, it can be used as a cladding material for optical fibers, enhancing their performance by reducing light loss .

Biofunctional Surfaces

The modification of poly(this compound) brushes has been investigated for creating biofunctional surfaces that promote cell adhesion and growth. This application is particularly relevant in biomedical implants where biocompatibility is crucial .

Summary Table of Applications

作用机制

The reactivity of pentafluorophenyl methacrylate is primarily attributed to the electron-withdrawing nature of the pentafluorophenyl group. This group stabilizes the transition state during chemical reactions, facilitating nucleophilic substitution and polymerization processes. The ester bond in this compound is susceptible to hydrolysis, which can be exploited for controlled release applications in drug delivery systems.

相似化合物的比较

Reactivity and Functionalization Potential

- PFPMA vs. p-Nitrophenyl Methacrylate (PNPMA): Both are active esters, but PFPMA exhibits superior reactivity toward amines due to the electron-withdrawing pentafluorophenyl group, which accelerates nucleophilic substitution. Copolymers of PFPMA and PNPMA show tunable reactivity based on monomer composition, with PFPMA enabling faster post-modification under mild conditions .

- PFPMA vs. Non-Fluorinated Methacrylates (e.g., Methyl Methacrylate, MMA): PFPMA’s fluorine content enhances thermal stability (degradation temperature >250°C) compared to MMA-based polymers . The pentafluorophenyl group also enables orthogonal functionalization unavailable to non-fluorinated analogs, such as thiol-ene coupling for peptide-polymer conjugates .

Physical and Optical Properties

- PFPMA vs. Fluorinated Methacrylates (e.g., Hexafluoroisopropyl Methacrylate) :

Copolymers of PFPMA with MMA exhibit lower refractive indices (1.48–1.49) and higher glass transition temperatures (Tg ~120°C) than those with hexafluoroisopropyl methacrylate, making PFPMA more suitable for optical applications . - PFPMA vs. Hydrophobic Methacrylates (e.g., Benzyl Methacrylate): PFPMA-based nanogels show comparable biocompatibility (cell viability >95% at 100 µg/mL) but superior colloidal stability in biological fluids due to reduced protein adsorption from the fluorinated surface .

Application-Specific Performance

- Surface Engineering :

Plasma-polymerized PFPMA retains >70% of its reactive esters for biomolecule conjugation, outperforming hydrolytically unstable esters like tetrafluorophenyl methacrylate .

Key Research Findings and Data

Table 1: Comparative Properties of PFPMA and Similar Methacrylates

Notable Studies:

- Post-Polymerization Modification : PFPMA polymers modified with primary amines achieve >90% conversion, enabling libraries of water-soluble polymers for drug delivery .

- Optical Applications : Copolymers of PFPMA and MMA reduce optical loss by 50% compared to pure PMMA, critical for gigabit in-home communication fibers .

- Biomolecule Immobilization: PFPMA surfaces immobilize 1.2–3.5 ng/mm² of proteins (e.g., BSA, fibrinogen) via covalent bonding, verified by SPR and XPS .

生物活性

Pentafluorophenyl methacrylate (PFPMA) is a fluorinated monomer that has garnered attention in polymer science due to its unique chemical properties and potential applications in biomedical fields. This article explores the biological activity of PFPMA, focusing on its synthesis, functionalization, and applications in drug delivery and nanomedicine.

PFPMA is characterized by a pentafluorophenyl group attached to a methacrylate backbone, which imparts distinct physical and chemical properties. The synthesis of PFPMA can be achieved through various polymerization techniques, including:

- Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization : This method allows for controlled polymerization, producing polymers with narrow molecular weight distributions. Studies have demonstrated that RAFT polymerization of PFPMA can yield polymers suitable for post-polymerization modifications, enhancing their functionality for biomedical applications .

- Copper-Mediated Reversible Deactivation Radical Polymerization (Cu(0)-mediated RDRP) : This technique simplifies the polymerization process by using stable salts, reducing labor and enhancing the efficiency of synthesizing PFPMA homopolymers and copolymers .

Drug Delivery Systems

PFPMA-based polymers have shown promise in drug delivery systems due to their biocompatibility and ability to undergo functionalization. Notably, pentafluorophenyl moieties can be used to conjugate therapeutic agents or imaging agents, facilitating targeted delivery. Research indicates that PFP-functional single-chain polymer nanoparticles (SCNPs) can be engineered to enhance the pharmacokinetic behavior of therapeutic compounds .

Table 1: Characteristics of PFP-functional SCNPs

| Polymer Type | Functional Amine | Aminoglycerol Modification (%) | Reaction Solvent | Size (nm) | Zeta Potential (mV) |

|---|---|---|---|---|---|

| SCNP-F1 | Butylamine | 0 | THF | 10.0 | n.d. |

| SCNP-F2 | Aminoglycerol | 100 | THF/DMSO | 7.2 | -13.3 |

| SCNP-F3 | Propargylamine | 90 | THF | 7.3 | n.d. |

| SCNP-F4 | Tyrosine Methyl Ester | 95 | THF | 9.2 | -10.9 |

| SCNP-F5 | L-Alanine | 70 | DMSO/PBS | 9.4 | -23.1 |

Note: n.d. indicates not determined.

This table summarizes various PFP-functional SCNPs synthesized with different functional amines, highlighting their size and zeta potential, which are critical for assessing their stability and interaction with biological systems.

Nanomedicine

PFPMA has been utilized to create polymer nanomedicines that incorporate trace elements for imaging purposes. The incorporation of fluorine labels allows for advanced imaging techniques such as NanoSIMS (nanoscale secondary ion mass spectrometry), enabling researchers to track the distribution and cellular uptake of these nanomedicines within biological systems .

Case Studies

- In Vitro Studies on Cellular Uptake : A study investigated the uptake of PFPMA-based nanoparticles in HeLa cells, demonstrating enhanced cellular internalization compared to non-fluorinated counterparts. The fluorinated polymers exhibited higher stability and lower cytotoxicity, making them suitable candidates for drug delivery applications .

- Post-Polymerization Modifications : Research has shown that PFPMA can undergo various post-polymerization modifications that enhance its functionality for biomedical applications. For instance, the introduction of bioactive cargo through click chemistry has been successfully demonstrated, allowing for the development of targeted therapeutic systems .

Toxicological Considerations

While PFPMA exhibits promising biological activity, it is essential to evaluate its safety profile. Toxicological studies are crucial in determining the No Observed Adverse Effect Level (NOAEL) for compounds derived from PFPMA. Preliminary studies suggest that certain methacrylate derivatives may exhibit mild irritation or toxicity at high concentrations; therefore, further investigations are necessary to establish safe dosage levels for clinical applications .

常见问题

Basic Research Questions

Q. What methodologies are recommended for synthesizing PFMA-based polymers with controlled molecular weights?

Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is widely used to synthesize PFMA polymers with low polydispersity indices (ĐM ≤ 1.23). This technique allows precise control over molecular weight and enables block copolymer formation, such as poly(PFMA-b-MEO3MA), which is critical for applications in drug delivery and surface engineering .

Q. What safety protocols should be followed when handling PFMA in laboratory settings?

PFMA is classified as a potential respiratory/skin sensitizer and mutagen. Researchers must use personal protective equipment (PPE), including gloves and eye protection, and work in a fume hood. Storage should avoid exposure to light and moisture, with stabilizers like MEHQ to prevent premature polymerization .

Q. How can PFMA’s reactivity be leveraged for covalent biomolecule immobilization?

Plasma-polymerized PFMA (pp-PFM) retains reactive pentafluorophenyl ester groups, enabling covalent binding to aminated biomolecules (e.g., peptides, proteins). Surface plasmon resonance (SPR) and quartz crystal microbalance with dissipation monitoring (QCM-D) are key techniques to quantify immobilization efficiency and biomolecule activity .

Q. What characterization techniques are essential for analyzing PFMA-based materials?

Infrared reflection absorption spectroscopy (IRRAS), X-ray photoelectron spectroscopy (XPS), and atomic force microscopy (AFM) are critical for surface analysis. Size exclusion chromatography (SEC) and nuclear magnetic resonance (NMR) provide molecular weight and copolymer composition data .

Advanced Research Questions

Q. How can PFMA copolymer design enhance biodegradability in biomedical applications?

Copolymerizing PFMA with cyclic ketene acetals (CKAs) introduces hydrolytically labile ester bonds into the polymer backbone. For example, poly(PFMA-co-BMDO) degrades under physiological conditions, reducing environmental persistence. Sequence control during RAFT polymerization optimizes degradation rates .

Q. What strategies improve the transfection efficiency of PFMA-containing nanoparticles?

Nanoparticle size critically impacts cellular uptake: 40 nm particles show higher transfection rates than 100 nm counterparts due to improved endosomal escape. Incorporating spermine crosslinkers and amphiphilic block copolymers (e.g., PFMA-b-DMA) enhances DNA binding and colloidal stability .

Q. How do PFMA-based ion-selective membranes achieve extended potentiometric working ranges?

Covalent attachment of ionophores (e.g., pyridine derivatives) to PFMA matrices minimizes leaching. Photopolymerized membranes with potassium tetrakis(pentafluorophenyl)borate ionic sites exhibit Nernstian response stability over weeks, ideal for continuous biosensing applications .

Q. What surface engineering approaches maximize enzyme activity in PFMA-modified biosensors?

Plasma-grafted PFMA surfaces outperform plasma-polymerized layers in retaining active enzymes like glucose oxidase. Optimizing grafting parameters (e.g., power, exposure time) increases surface roughness and reactive group density, improving electrochemical signal fidelity .

Q. How can PFMA’s fluorophilicity be exploited for environmental remediation or antifouling materials?

Amphiphilic PFMA copolymers (e.g., with PEGMA) self-assemble into micelles with fluorophilic cores, effectively sequestering hydrophobic pollutants. Surface modifications with perfluorinated side chains reduce biofouling in marine coatings by minimizing protein adhesion .

Q. Methodological Frameworks for Experimental Design

Q. What criteria should guide toxicity studies of PFMA derivatives?

Follow OECD guidelines for in vitro mutagenicity (Ames test) and in vivo repeated-dose toxicity (28-day rodent studies). Prioritize endpoints like specific organ toxicity (e.g., liver, kidneys) and carcinogenic potential, referencing IARC/OSHA classifications for hazard assessment .

Q. How can the FINER model (Feasible, Interesting, Novel, Ethical, Relevant) structure PFMA research questions?

Example: "Does copolymerizing PFMA with CKAs (Novel) yield degradable polymers (Relevant) without cytotoxic byproducts (Ethical)?" Use PICOT (Population, Intervention, Comparison, Outcome, Time) for clinical studies, e.g., evaluating PFMA nanoparticle safety in in vitro models over 72 hours .

属性

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F5O2/c1-3(2)10(16)17-9-7(14)5(12)4(11)6(13)8(9)15/h1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIJWSVFNELSKMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

111886-03-4 | |

| Record name | 2-Propenoic acid, 2-methyl-, 2,3,4,5,6-pentafluorophenyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111886-03-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID00159784 | |

| Record name | Pentafluorophenylmethacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00159784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13642-97-2 | |

| Record name | Pentafluorophenylmethacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013642972 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentafluorophenylmethacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00159784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentafluorophenyl Methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。